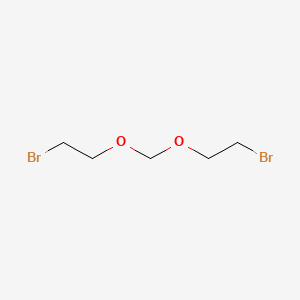
1,7-Dibromo-3,5-dioxaheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dibromo-3,5-dioxaheptane is an organic compound with the molecular formula C5H10Br2O2 It is a dibromo derivative of a dioxaheptane, characterized by the presence of two bromine atoms and two oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dibromo-3,5-dioxaheptane can be synthesized through the bromination of alkenes or alkynes. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant. This method is efficient and provides high yields of the desired dibromo compound . Another approach involves the use of oxalyl bromide in combination with dimethyl sulfoxide (DMSO) as a brominating reagent . These methods offer mild reaction conditions, low cost, and short reaction times.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,7-Dibromo-3,5-dioxaheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1,7-Dibromo-3,5-dioxaheptane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antiviral properties.
Medicine: Research has explored its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-dibromo-3,5-dioxaheptane involves its interaction with specific molecular targets and pathways. For example, in antiviral research, the compound has been shown to inhibit the activity of certain viral enzymes, thereby preventing viral replication . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,7-Dibromoheptane: A similar compound with a straight-chain structure and two bromine atoms.
1,3-Dibromo-5,5-dimethylhydantoin: Another dibromo compound used in bromination reactions.
Uniqueness
1,7-Dibromo-3,5-dioxaheptane is unique due to the presence of two oxygen atoms in its structure, which imparts distinct chemical properties and reactivity compared to other dibromo compounds. This makes it a valuable compound for specific applications in scientific research and industry .
Properties
Molecular Formula |
C5H10Br2O2 |
|---|---|
Molecular Weight |
261.94 g/mol |
IUPAC Name |
1-bromo-2-(2-bromoethoxymethoxy)ethane |
InChI |
InChI=1S/C5H10Br2O2/c6-1-3-8-5-9-4-2-7/h1-5H2 |
InChI Key |
KLMGOCCOPLMCEM-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)OCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(15,16-Dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B15125576.png)
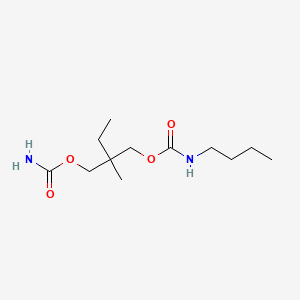
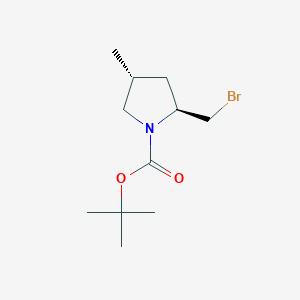
![6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15125605.png)

![cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl](/img/structure/B15125611.png)
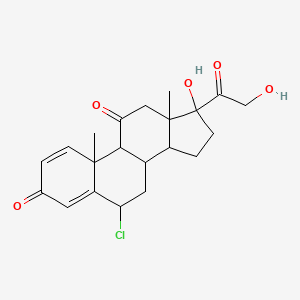
![13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15125627.png)
![[[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15125636.png)
![4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol](/img/structure/B15125641.png)
![tert-butyl N-[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamate](/img/structure/B15125651.png)
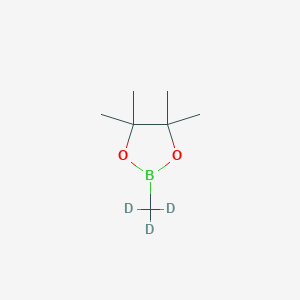
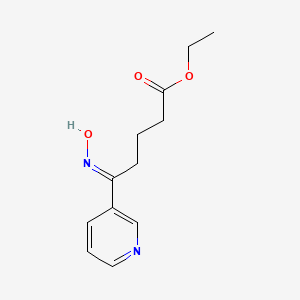
![4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B15125669.png)
